2-(Trifluoromethyl)naphthalene-8-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)naphthalene-8-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a carboxylic acid functional group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metalation of 2-(trifluoromethyl)naphthalene using tert-butyllithium in the presence of potassium tert-butoxide, followed by carboxylation with carbon dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale metalation and carboxylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted naphthalene compounds.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid group, resulting in different reactivity and applications.
8-Methylnaphthalene-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
2-Naphthoic acid: Lacks the trifluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness: 2-(Trifluoromethyl)naphthalene-8-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7F3O2 |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)8-5-4-7-2-1-3-9(11(16)17)10(7)6-8/h1-6H,(H,16,17) |
InChI Key |
DVTPVTBNXLDFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(=O)O |
Origin of Product |
United States |
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